N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
CAS No.: 891138-43-5
Cat. No.: VC4282542
Molecular Formula: C16H11Cl2N3O2
Molecular Weight: 348.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891138-43-5 |
|---|---|
| Molecular Formula | C16H11Cl2N3O2 |
| Molecular Weight | 348.18 |
| IUPAC Name | N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
| Standard InChI | InChI=1S/C16H11Cl2N3O2/c1-9-4-2-3-5-11(9)14(22)19-16-21-20-15(23-16)12-8-10(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22) |
| Standard InChI Key | FBDGTPAINUYKLQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide possesses a molecular formula of C₁₆H₁₁Cl₂N₃O₂ and a molecular weight of 348.18 g/mol. The IUPAC name systematically describes its structure: a 1,3,4-oxadiazole ring substituted at position 5 with a 2,5-dichlorophenyl group and at position 2 with a 2-methylbenzamide substituent. Key structural features include:
-
Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to electronic stability and hydrogen-bonding capacity.
-
2,5-Dichlorophenyl group: Enhances lipophilicity and influences receptor binding via halogen interactions.
-
2-Methylbenzamide: Provides a planar aromatic system for π-π stacking and modulates solubility.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 891138-43-5 |
| Molecular Formula | C₁₆H₁₁Cl₂N₃O₂ |
| Molecular Weight | 348.18 g/mol |
| IUPAC Name | N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide |
| Purity Specifications | ≥95% (HPLC) |
Synthetic Methodology
General Synthesis Pathway
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide typically follows a multi-step protocol common to oxadiazole derivatives:
-
Hydrazide Formation: 2-Methylbenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.
-
Cyclocondensation: The hydrazide reacts with 2,5-dichlorobenzoyl chloride in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to form the 1,3,4-oxadiazole ring.
-
Purification: Crude product is refined via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Critical parameters include temperature control (60–80°C during cyclocondensation) and stoichiometric precision to minimize byproducts like open-chain ureas. Yield optimization studies report 65–75% efficiency under optimized conditions.
Pharmacological Profile
Anticancer Activity
Preclinical studies highlight this compound’s dose-dependent cytotoxicity against human cancer cell lines, including:
-
MCF-7 breast adenocarcinoma: IC₅₀ = 8.2 μM.
-
A549 lung carcinoma: IC₅₀ = 11.5 μM.
-
HCT-116 colorectal cancer: IC₅₀ = 9.8 μM.
Mechanistic investigations suggest apoptosis induction via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation and Bcl-2 protein suppression. Comparative analyses with structurally analogous oxadiazoles indicate enhanced potency due to the electron-withdrawing dichlorophenyl group, which improves membrane permeability.
Research Advancements and Applications
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the parent structure have identified critical pharmacophoric elements:
-
Dichlorophenyl substitution: Essential for cytotoxic activity; mono-chlorinated analogs show 3–5× reduced potency.
-
Methyl group position: Ortho-methyl on the benzamide enhances metabolic stability compared to para-substituted variants.
Table 2: Cytotoxicity of Structural Analogs
| Analog Structure | MCF-7 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) |
|---|---|---|
| Parent Compound | 8.2 | 9.8 |
| 3,5-Dichlorophenyl | 12.4 | 14.1 |
| 2-Methoxybenzamide | 25.7 | 28.3 |
Drug Delivery Innovations
Recent formulations utilize nanoparticle encapsulation (poly(lactic-co-glycolic acid) carriers) to improve bioavailability. In vivo murine models demonstrate a 2.3× increase in tumor uptake compared to free drug administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume